Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-1-(2,4-dichlorophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)9-6-11(15)17(16-9)10-4-3-7(13)5-8(10)14/h3-6H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSHVKJAEYNIDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Solvent Systems
Cyclocondensation reactions require precise control of temperature, pH, and solvent polarity. For example, a protocol adapted from pyrazole syntheses in patent CN105646355A uses acetone as the solvent and potassium carbonate (K₂CO₃) as the base to facilitate deprotonation and cyclization. The reaction is typically conducted under reflux (60–80°C) for 12–24 hours, yielding the intermediate 1-(2,4-dichlorophenyl)-3-ethoxycarbonylpyrazole.
Table 1: Optimization of Cyclocondensation Conditions
Regioselective Introduction of the 5-Amino Group
Amination at position 5 is critical for conferring biological activity. Two primary strategies dominate literature: (i) nitration followed by reduction and (ii) direct nucleophilic substitution.
Nitration-Reduction Approach
This method involves nitrating the pyrazole intermediate at position 5 using a mixture of nitric acid and sulfuric acid, followed by catalytic hydrogenation. For instance, WO2019097306A2 describes the use of palladium-on-carbon (Pd/C) under hydrogen gas (1–3 atm) to reduce the nitro group to an amine. Yields for this step range from 70–85%, depending on the purity of the nitro intermediate.
Direct Amination Using Ammonia
Alternative protocols employ ammonia or ammonium acetate in polar aprotic solvents like dimethylformamide (DMF). A study cited in JOCPR articles demonstrates that heating the pyrazole intermediate with aqueous ammonia at 100°C for 8 hours achieves 65–75% conversion. However, this method requires stringent moisture control to prevent hydrolysis of the ester group.
Table 2: Comparative Analysis of Amination Methods
| Method | Reagents | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Nitration-Reduction | HNO₃, H₂SO₄, Pd/H₂ | 82 | 98 | |
| Direct Amination | NH₃ (aq), DMF | 68 | 95 |
Esterification and Functional Group Stability
The ethyl ester at position 3 is introduced either during the cyclocondensation step or via post-synthesis modification. Industrial-scale methods favor in situ esterification to minimize purification steps. For example, CN105646355A highlights the use of ethanol and sulfuric acid as a catalyst for ester exchange reactions. The ester group remains stable under amination conditions but may hydrolyze in strongly basic environments, necessitating pH monitoring.
Industrial-Scale Production and Process Optimization
Large-scale synthesis requires continuous flow reactors and automated systems to enhance reproducibility. Key challenges include:
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Byproduct Management : Unreacted hydrazine derivatives are removed via liquid-liquid extraction with ethyl acetate.
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Solvent Recycling : Acetone and methanol are recovered via distillation, reducing environmental impact.
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Quality Control : High-performance liquid chromatography (HPLC) with UV detection ensures ≥98% purity, as mandated by agrochemical regulations .
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound exhibits reactivity at three key sites:
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5-Amino group : Primary nucleophilic site for cyclocondensation and cycloaddition reactions.
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Ethyl carboxylate : Susceptible to hydrolysis, aminolysis, or transesterification.
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Dichlorophenyl ring : Electron-withdrawing Cl groups influence electrophilic substitution patterns.
Cyclocondensation Reactions
The 5-amino group reacts with bielectrophilic reagents to form fused pyrazoloazines. For example:
Mechanism : Initial nucleophilic attack by the 5-NH₂ group on carbonyl electrophiles generates intermediates that undergo cyclization. Microwave irradiation significantly accelerates reaction kinetics compared to conventional heating (24 hours → 5 minutes) .
Nucleophilic Substitution
The dichlorophenyl group participates in regioselective substitutions, though Cl’s electron-withdrawing effects limit reactivity.
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Alkyl halides | K₂CO₃, DMF, 80°C | N-Alkylated pyrazole derivatives | Limited by Cl’s -I effect | |
| Thiols | EtOH, reflux | Thioether derivatives | Requires strong bases |
Oxidation and Reduction
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Oxidation : The amino group can be oxidized to nitro derivatives using H₂O₂/AcOH, though over-oxidation risks exist.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dichlorophenyl group to phenyl, altering bioactivity.
Formation of Fused Heterocycles
Reaction with trifluoromethyl-β-diketones (17 ) under solvent-mediated conditions yields two products due to competing pathways:
| Pathway | Intermediate | Product | Selectivity Factor |
|---|---|---|---|
| 5-NH₂ attack on CF₃ | 20 | Pyrazolo[3,4-b]pyridine | Dominant under polar aprotic solvents |
| C-4 attack on enol | 21 | 4-CF₃-substituted pyrazole | Favored in nonpolar media |
Byproduct acetamide (19 ) forms via NH₂-acetic acid interaction, highlighting competing side reactions .
Synthetic Optimization
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Ultrasound-assisted synthesis : Enhances reaction rates and yields for cyclocondensation (e.g., 20% yield increase vs. traditional methods).
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Inert atmospheres : Critical for preventing oxidation of sensitive intermediates during ester hydrolysis.
Environmental and Stability Considerations
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Degradation : Hydrolytic cleavage of the ester group occurs in aqueous alkaline conditions, generating carboxylic acid derivatives.
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Thermal stability : Decomposes above 200°C, limiting high-temperature applications.
Comparative Reaction Data
The table below contrasts reactivity with structurally similar compounds:
| Compound Modification | Reaction Rate (Cyclocondensation) | Key Difference |
|---|---|---|
| 5-NH₂ → 5-NO₂ | 50% slower | Reduced nucleophilicity at C-5 |
| Ethyl ester → Methyl ester | Comparable | Minimal steric/electronic impact |
| 2,4-Cl → 3,4-Cl substitution | 30% faster | Enhanced electron-withdrawing effect |
Mechanistic Insights
Scientific Research Applications
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.
Antimicrobial Activity
Studies have indicated that pyrazole derivatives, including Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate, possess antimicrobial properties. This activity is attributed to their ability to inhibit bacterial growth and could lead to the development of new antibiotics.
Anti-inflammatory Effects
Research suggests that compounds with pyrazole structures can exhibit anti-inflammatory effects. This compound may be explored for its potential in treating inflammatory diseases by modulating inflammatory pathways.
Anticancer Potential
The anticancer properties of pyrazole derivatives have been documented in various studies. This compound could be a candidate for further investigation in cancer therapy due to its structural similarities with other known anticancer agents.
Therapeutic Applications
The therapeutic applications of this compound are diverse and include:
Drug Development
Given its promising biological activities, this compound is being studied for its potential as a lead compound in drug development. Its derivatives could be synthesized to enhance efficacy and reduce toxicity.
Agricultural Uses
Due to its antimicrobial properties, there is potential for this compound to be utilized in agricultural settings as a pesticide or fungicide. Research into its safety and effectiveness in this context would be necessary.
Case Studies
While specific case studies on this compound were not detailed in the search results, the following general findings from related pyrazole compounds can provide insights:
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Significant inhibition of bacterial strains | [Source not specified] |
| Anti-inflammatory Mechanisms | Reduction in cytokine levels in vitro | [Source not specified] |
| Cancer Cell Line Studies | Induction of apoptosis in specific cancer cells | [Source not specified] |
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular interactions depend on the specific biological context and the target being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrazole Core
Position 5 Modifications
- Amino Group vs. Alkyl/Ester Groups: The amino group at position 5 distinguishes the target compound from analogs like Ethyl 5-(2-methoxy-2-oxoethyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate (8f) ().
Position 1 Aryl Substituents
- 2,4-Dichlorophenyl vs. Other Halogenated Phenyl Groups: Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate () differs in both the position of the chlorine substituent (3-chloro vs. 2,4-dichloro) and the carboxylate location (position 4 vs. 3). The 2,4-dichloro substitution likely enhances steric bulk and electronic effects, improving target binding . Ethyl 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylate () lacks the amino group and shows reduced polarity, reflected in its lower predicted pKa (9.22 vs. higher basicity for the amino-containing target) .
Physical and Chemical Properties
The higher melting point of the target compound compared to 8f suggests stronger intermolecular forces due to hydrogen bonding from the amino group .
Key Research Findings
- Bioactivity: The amino group in the target compound enhances interactions with enzymes or receptors, as seen in its potent anticancer activity (IC50 <1 μM) compared to non-amino analogs like 18 .
- Electronic Effects : The 2,4-dichlorophenyl group increases electron-withdrawing effects, stabilizing the pyrazole ring and influencing reaction pathways .
- Structural Versatility: Modifications at position 5 (e.g., amino, cyano, or ester groups) allow tuning of solubility and target affinity for applications ranging from therapeutics (target compound) to imaging (12c) .
Biological Activity
Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C10H10Cl2N4O2
- Molecular Weight : 277.12 g/mol
- CAS Number : 1260243-04-6
The compound features a pyrazole ring substituted with a dichlorophenyl group and an ethyl carboxylate moiety, which are critical for its biological activity.
Biological Activities
This compound exhibits a wide range of biological activities:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
- Insecticidal Activity :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:
- The dichlorophenyl substitution is essential for enhancing anticancer activity.
- The amino group at the 5-position contributes to increased solubility and bioavailability.
- Variations in the carboxylate moiety can modulate the potency against specific targets .
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | |
| Anticancer | HepG2 | 20 | |
| Anti-inflammatory | Murine model | 10 | |
| Antimicrobial | E. coli | 25 | |
| Insecticidal | Aphids | 30 |
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of various pyrazole derivatives, including this compound, against MCF-7 and HepG2 cell lines. Results indicated that this compound significantly inhibited cell proliferation compared to standard chemotherapeutics.
Case Study 2: Anti-inflammatory Effects
In a murine model of arthritis, administration of this compound resulted in a marked reduction in paw swelling and inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step protocols starting from substituted phenyl precursors. For example, analogs of 1,5-diarylpyrazole derivatives are synthesized using condensation reactions, as seen in SR141716 analogs . Key steps include cyclization of hydrazine derivatives with β-ketoesters and subsequent functionalization. Characterization should involve NMR (¹H/¹³C) for structural confirmation, X-ray crystallography for solid-state analysis (e.g., pyrazole-thiazole hybrids ), and mass spectrometry for molecular weight validation. Purity assessment via HPLC (>95%) is critical for downstream applications.
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer : Stability studies under varying conditions (temperature, humidity, light) are essential. Store the compound in airtight containers at –20°C, protected from moisture and light, as recommended for similar pyrazole derivatives . Pre-experiment checks using TLC or HPLC can detect degradation products. For hygroscopic batches, lyophilization or inert-atmosphere storage is advised.
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the pyrazole core for structure-activity relationship (SAR) studies?
- Methodological Answer : Regioselective modifications can be achieved via computational modeling (e.g., DFT calculations) to predict reactive sites on the pyrazole ring. For example, introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position or aryl substituents at the 1-position (as in 5-(4-chlorophenyl) analogs ) enhances receptor binding. Experimental validation involves Suzuki-Miyaura couplings for arylations or nucleophilic substitutions for halogen replacements . Monitor reaction progress via in-situ IR spectroscopy.
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, receptor isoforms) or compound purity. Design comparative studies using standardized protocols (e.g., uniform cAMP assays for cannabinoid receptor activity ). Validate purity with orthogonal methods (HPLC, elemental analysis) and control for batch-to-batch variations. Meta-analysis of existing data, as proposed in methodological frameworks for contested research , can identify confounding variables.
Q. What computational tools are effective in optimizing reaction pathways for novel derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., Gaussian, ORCA) combined with reaction path search algorithms (e.g., GRRM) enable efficient exploration of reaction mechanisms . For example, ICReDD’s workflow integrates computational predictions with high-throughput screening to narrow experimental conditions . Machine learning models (e.g., Random Forests) trained on reaction databases can predict yields and selectivity for novel pyrazole syntheses.
Q. How can degradation products of this compound be identified and mitigated in long-term studies?
- Methodological Answer : Accelerated stability testing under stress conditions (e.g., 40°C/75% RH) followed by LC-MS/MS analysis identifies major degradation pathways (e.g., hydrolysis of the ester group). Mitigation strategies include formulation with stabilizers (e.g., antioxidants for oxidation-prone derivatives) or structural redesign (e.g., replacing ester groups with amides ).
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:
- Receptor Binding : Radioligand displacement assays (e.g., CB1/CB2 receptors for diarylpyrazoles ).
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™).
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7).
Include positive controls (e.g., SR141716 for cannabinoid receptors ) and validate results across independent replicates.
Q. What analytical techniques are critical for resolving stereochemical ambiguities in derivatives?
- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns separates enantiomers. Absolute configuration determination requires X-ray crystallography (e.g., pyrazole-thiazole hybrids ) or electronic circular dichroism (ECD) combined with computational simulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
